

PIK-75 off-target effects in cellular assays

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Compound of Interest

Compound Name: PIK-75

Cat. No.: B1677873

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PIK-75 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **PIK-75** in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **PIK-75**?

A1: The primary target of **PIK-75** is the p110 α (alpha) isoform of phosphoinositide 3-kinase (PI3K). It is a selective inhibitor with a reported IC₅₀ value of approximately 5.8 nM in cell-free assays.[1][2][3][4] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6][7]

Q2: What are the most significant and potent off-target effects of **PIK-75**?

A2: **PIK-75** is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC₅₀ of approximately 2 nM, making it even more potent against DNA-PK than its primary target, p110 α . [1][2] It also inhibits other PI3K isoforms, notably p110 γ (IC₅₀ ~76 nM), but is significantly less effective against p110 β (IC₅₀ ~1.3 μ M) and p110 δ (IC₅₀ ~0.51 μ M).[2] Some studies have also identified cyclin-dependent kinases (CDKs) as targets, contributing to its unique cellular effects.[8]

Q3: Why does **PIK-75** often induce apoptosis, while other PI3K inhibitors typically cause only cell cycle arrest?

A3: The induction of apoptosis by **PIK-75** is unique among many PI3K inhibitors and is attributed to its broad target profile.[8][9] It is hypothesized that the simultaneous inhibition of both PI3K and key off-targets, such as DNA-PK or CDKs, results in a "synthetic lethal" interaction.[8] This dual blockade prevents cancer cells from escaping through alternative survival pathways, pushing them towards apoptosis rather than just halting their proliferation.[8]

Q4: What is the recommended solvent and storage procedure for **PIK-75**?

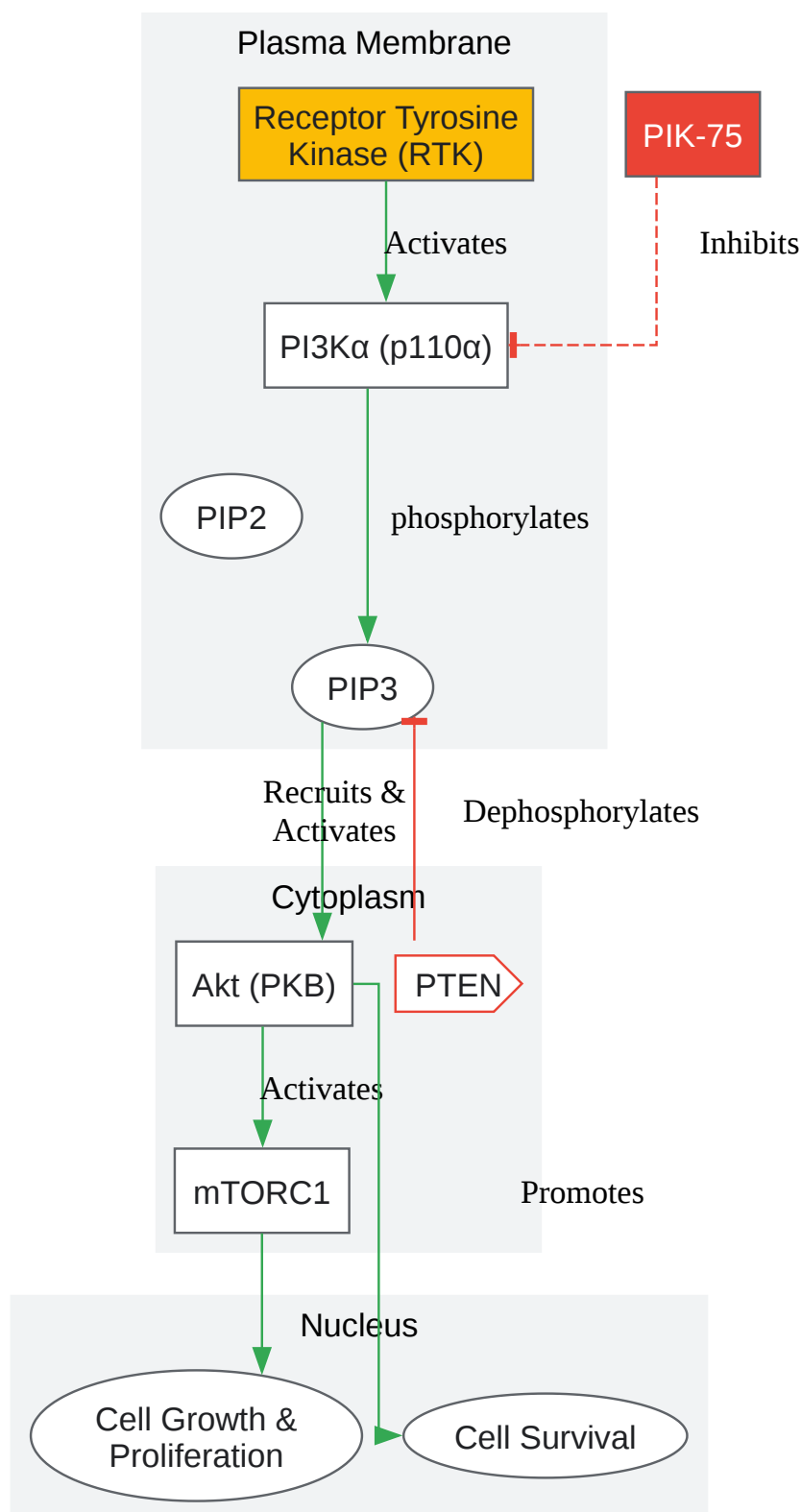
A4: **PIK-75** should be dissolved in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to keep the compound at -20°C under desiccating conditions to maintain its stability.[6] Some reports have noted that **PIK-75** can lack stability in solution, so it is advisable to prepare fresh dilutions from a frozen stock for each experiment to ensure consistency.[8]

Quantitative Data: Inhibitory Profile of PIK-75

The following table summarizes the in vitro inhibitory activity of **PIK-75** against its primary target and key off-targets.

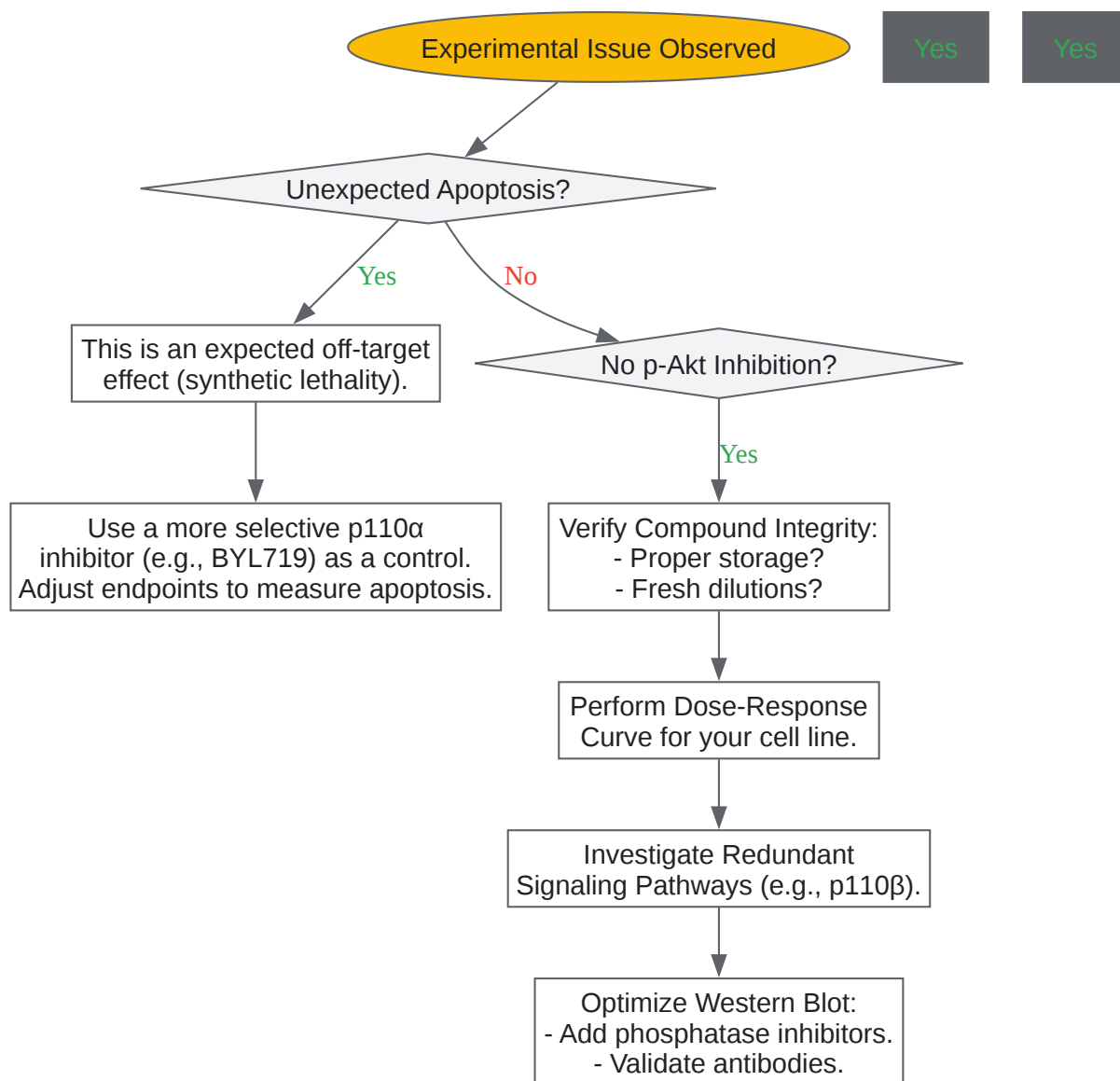
Target Protein	IC50 Value (nM)	Selectivity vs. p110α	Reference(s)
p110α (PIK3CA)	5.8	-	[1][2][3]
DNA-PK	2	~3x more potent	[1][2]
p110γ (PIK3CG)	76	~13-fold less potent	[1][2][3]
p110δ (PIK3CD)	510	~88-fold less potent	[2]
p110β (PIK3CB)	1300	>200-fold less potent	[1][2][3]

Visualized Signaling and Logic Diagrams



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Caption: Intended mechanism of **PIK-75** on the PI3K/Akt/mTOR signaling pathway.



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